molecular formula C9H17ClN4 B1431945 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 1797195-76-6

8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Cat. No.: B1431945
CAS No.: 1797195-76-6
M. Wt: 216.71 g/mol
InChI Key: YTIDMFOVBCZGKO-UHFFFAOYSA-N
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Description

8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a useful research compound. Its molecular formula is C9H17ClN4 and its molecular weight is 216.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

8-methyl-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.ClH/c1-6(2)8-11-12-9-7(3)10-4-5-13(8)9;/h6-7,10H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIDMFOVBCZGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets to induce changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with triazolopyrazine derivatives, it is likely that this compound affects multiple pathways and their downstream effects.

Result of Action

Similar compounds have been reported to exhibit antiviral, antibacterial, and antifungal activities, suggesting that this compound may have similar effects.

Biochemical Analysis

Biological Activity

8-Methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a triazolopyrazine core, which is known for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H17ClN4
  • Molecular Weight : 216.71 g/mol
  • CAS Number : 1797195-76-6

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Similar compounds in the triazolopyrazine class have demonstrated:

  • Antiviral Activity : Inhibition of viral replication by targeting viral enzymes.
  • Antibacterial and Antifungal Properties : Disruption of cell wall synthesis and function in bacteria and fungi.
  • Anticancer Effects : Induction of apoptosis in cancer cells through caspase activation and mitochondrial dysfunction .

The compound has shown significant interactions with key biochemical pathways:

  • Cellular Effects : It influences cell signaling pathways and gene expression. Notably, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial integrity .
  • Molecular Mechanism : The compound binds to DNA and causes structural distortions that inhibit replication and transcription processes .

Biological Activity Data

Activity TypeMechanism of ActionReference
AntiviralInhibits viral replication
AntibacterialDisrupts cell wall synthesis
AntifungalInhibits fungal growth
AnticancerInduces apoptosis via caspase activation
AntimalarialInhibits PfATP4 enzyme in Plasmodium falciparum

Case Study 1: Antimalarial Activity

Research involving the synthesis of new triazolopyrazine analogues demonstrated moderate antimalarial activity against Plasmodium falciparum. The IC50 values for some derivatives ranged from 0.3 to >20 µM without exhibiting cytotoxicity against human embryonic kidney cells (HEK293) at concentrations up to 80 µM. The compounds acted by inhibiting the PfATP4 enzyme crucial for maintaining sodium homeostasis in malaria parasites .

Case Study 2: Anticancer Potential

A study highlighted the compound's ability to induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspase enzymes and the disruption of mitochondrial function leading to cell death. This property underscores its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Reactant of Route 2
8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.